molecular formula C16H17ClN2O4S B3651290 N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE CAS No. 432532-44-0

N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3651290
CAS No.: 432532-44-0
M. Wt: 368.8 g/mol
InChI Key: XFKCKOGELICZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-chlorophenyl group and a 2-methoxyphenyl methanesulfonamido moiety. Its structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, which influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCKOGELICZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154800
Record name N-(4-Chlorophenyl)-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432532-44-0
Record name N-(4-Chlorophenyl)-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432532-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide formation: The resulting sulfonamide can then be reacted with 2-methoxyaniline and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce additional halogen atoms into the phenyl rings.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE may have several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anti-inflammatory agent.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The presence of the sulfonamide group suggests it could mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase in bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name Substituents Key Structural Features Pharmacological Activity (If Reported)
Target Compound : N-(4-Chlorophenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide 4-Cl-phenyl, 2-MeO-phenyl-sulfonamido Methoxy (electron-donating) and Cl (electron-withdrawing) groups; sulfonamide bridge Not explicitly reported, but inferred to modulate receptor binding
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) 4-MeO-phenyl, pyrrolidinyl-quinazoline-sulfonyl Quinazoline core with pyrrolidine substituent High anticancer activity (HCT-1, SF268, MCF-7 cell lines)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl-2-NO2-phenyl, methylsulfonyl Nitro group (strong electron-withdrawing) adjacent to Cl Likely altered solubility and reactivity due to nitro group
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Cl-phenyl, hydroxyimino Oxime functional group (C=N-OH) Intermediate in indolinone synthesis; hydrogen-bonding network affects crystallinity
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide 2-Cl-phenyl-sulfonyl, 2,4-diCl-phenyl Multiple Cl atoms enhance lipophilicity Potential enhanced membrane permeability

Pharmacological Activity

  • Anticancer Potential: Compound 38 (from ) shares a sulfonamide-acetamide backbone but incorporates a quinazoline-pyrrolidine moiety, which enhances activity against HCT-1 (colon cancer) and MCF-7 (breast cancer) cells. The target compound’s methoxy group may confer similar receptor affinity but with altered pharmacokinetics due to reduced steric hindrance compared to quinazoline derivatives .
  • Synthetic Intermediates: N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () lacks a sulfonamide group but forms extensive hydrogen bonds (C–H⋯O, N–H⋯N), influencing its stability and solubility. This contrasts with the target compound’s sulfonamide bridge, which may improve metabolic resistance .

Physicochemical and Structural Properties

  • Crystallinity : The target compound’s dihedral angle between the acetamide plane and aromatic ring (analogous to 6.3° in ) suggests similar packing efficiency, but sulfonamide substituents may introduce additional hydrogen-bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.